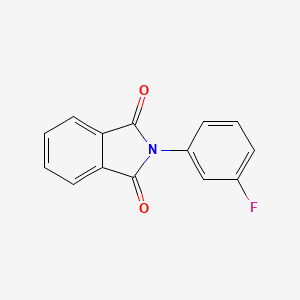

2-(3-Fluorophenyl)isoindoline-1,3-dione

Description

Historical Context and Significance of the Isoindoline-1,3-dione Scaffold in Chemical and Biological Sciences

The isoindoline-1,3-dione, commonly known as phthalimide (B116566), is a bicyclic heterocyclic compound that holds a significant position in the annals of medicinal chemistry and organic synthesis. nih.govucl.ac.uk This scaffold is characterized by an isoindoline-1,3-dione core with an imide ring. ucl.ac.uk Its chemical properties, including a hydrophobic nature, a hydrogen bonding subunit, and an electron donor group, allow it to traverse biological membranes, making it a valuable component in the design of therapeutic agents. ucl.ac.uk

Historically, the phthalimide scaffold gained notoriety with the drug thalidomide (B1683933), which despite its infamous past, paved the way for the development of related immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. ucl.ac.ukresearchgate.net For decades, scientists have synthesized and extensively investigated numerous phthalimide derivatives for a wide array of therapeutic applications. nih.gov The versatility of the phthalimide scaffold is demonstrated by its presence in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govrjptonline.orgrsc.org This wide range of activities has established phthalimide as a "versatile" or "privileged" scaffold in drug discovery, serving as a foundational structure for developing novel therapeutic agents. nih.govucl.ac.uk

Common synthetic routes to N-substituted phthalimides include the amidation of phthalic acid or its anhydride (B1165640) with primary amines. rsc.org This accessibility and the potential for diverse functionalization have made phthalimides not only important in pharmaceuticals but also in the agrochemical, polymer, and dye industries. rsc.org

Importance of Fluorine Substitution in Aromatic Heterocycles for Research Design

The strategic incorporation of fluorine atoms into drug molecules, particularly into aromatic and heterocyclic systems, has become a cornerstone of modern medicinal chemistry. tandfonline.commdpi.com Approximately 20% of all pharmaceuticals on the market contain fluorine, and this number rises to about 30% for blockbuster drugs. tandfonline.comrsc.org The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, over 300 have entered the market. tandfonline.comnih.gov

The value of fluorine substitution stems from its unique physicochemical properties. Fluorine is the most electronegative element, yet it is the second smallest atom after hydrogen. researchgate.net This combination allows it to significantly alter a molecule's properties with minimal steric impact. tandfonline.comnih.gov Key advantages of introducing fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which can block metabolic oxidation pathways, often increasing a drug's half-life. tandfonline.commdpi.com

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can modify the acidity (pKa) of nearby functional groups, which can improve bioavailability and target affinity. tandfonline.comnih.gov

Increased Binding Affinity: The inclusion of fluorine can enhance a molecule's binding affinity to target proteins through various interactions. rsc.org

Improved Membrane Permeability: Fluorination can influence a compound's lipophilicity, which is often associated with better permeability through biological membranes. tandfonline.comnih.gov

The fusion of fluorine with heterocyclic scaffolds has created a vital subclass of pharmaceuticals that leverages the benefits of both components, leading to breakthrough innovations in medicine. tandfonline.com

Overview of Current Research Trends on Fluorinated Isoindoline-1,3-dione Compounds

Building on the established significance of the phthalimide scaffold and the strategic advantages of fluorination, current research is actively exploring fluorinated isoindoline-1,3-dione derivatives for various therapeutic applications. A primary focus of this research is the development of potent and selective enzyme inhibitors.

One major area of investigation is in neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Researchers have designed and synthesized series of isoindoline-1,3-dione derivatives intended to act as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. nih.gov In these studies, the isoindoline-1,3-dione fragment is often designed to interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Notably, studies have shown that the position of the fluorine substituent can be critical for activity. For example, in one series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, compounds with a para-fluoro substitution on the benzyl (B1604629) moiety demonstrated the highest inhibitory potency against AChE. nih.gov

Another significant research avenue is in oncology. researchgate.netnih.gov Structure-guided design has led to the discovery of isoindoline-1,3-diones as novel inhibitors for protein kinases like B-Raf, which are implicated in cancer. nih.gov Furthermore, fluorinated phenylphthalimides have been shown to enhance the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in the immune response to tumors. nih.gov Research on a related compound, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, has demonstrated significant antimitotic and cytotoxic effects against a range of human tumor cell lines, including non-small cell lung cancer, CNS cancer, and prostate cancer. mdpi.com These findings highlight the potential of fluorinated isoindoline-1,3-diones as lead structures for the development of new anticancer agents.

The synthesis of these targeted compounds often involves multi-step reactions, such as the condensation of a substituted phthalic anhydride with an appropriate amine or the modification of a pre-formed phthalimide structure. nih.govresearchgate.net The ongoing research underscores a clear trend towards using this scaffold to create highly specific and potent therapeutic candidates.

Interactive Data Tables

Table 1: Research on Fluorinated Isoindoline-1,3-dione Derivatives

| Compound Class/Derivative | Research Focus | Key Findings | Citations |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) Inhibition | Para-fluoro substituted compounds exhibited the highest inhibitory potency (IC₅₀ = 2.1 μM). | nih.gov |

| (E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Anticancer / Antimitotic Activity | Displayed high antimitotic activity with mean GI₅₀/TGI values of 15.72/50.68 μM. Showed potent cytotoxicity against various cancer cell lines. | mdpi.com |

| 2-(2,6-Diisopropylphenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione | TNF-α Production Enhancement | Showed activity at nanomolar concentrations, significantly enhancing TNF-α production. | nih.gov |

| Isoindoline-1,3-diones | B-Raf Kinase Inhibition | Structure-guided design identified potent and selective lead compounds as B-Raf inhibitors. | nih.gov |

Classical Approaches for Isoindoline-1,3-dione Core Synthesis

The foundational methods for constructing the isoindoline-1,3-dione core are well-established and rely on fundamental organic reactions. These classical approaches are often characterized by their simplicity and reliability.

Condensation Reactions of Phthalic Anhydride with Aniline (B41778) Derivatives

A primary and widely utilized method for the synthesis of N-substituted phthalimides, including 2-(3-Fluorophenyl)isoindoline-1,3-dione, is the condensation reaction between phthalic anhydride and an appropriate aniline derivative. rsc.orgrsc.org This reaction is a cornerstone of phthalimide synthesis due to its efficiency and the ready availability of starting materials. wikipedia.orgnih.gov

The reaction typically proceeds by heating a mixture of phthalic anhydride and the substituted aniline, in this case, 3-fluoroaniline. researchgate.net The process can be carried out in a solvent such as glacial acetic acid or, in some cases, under solvent-free conditions by simply melting the reactants together. researchgate.netresearchgate.net The initial step involves a nucleophilic attack of the amine group of the aniline derivative on one of the carbonyl carbons of the phthalic anhydride. acs.orgnih.govquora.com This leads to the formation of an intermediate phthalamic acid. nih.govresearchgate.net Subsequent heating of this intermediate induces dehydration and cyclization to form the stable five-membered imide ring of the isoindoline-1,3-dione. researchgate.net

The reaction conditions, such as temperature and the use of a catalyst, can influence the reaction rate and yield. For instance, heating at temperatures around 150-200°C is often employed to drive the dehydration and cyclization steps effectively. researchgate.netyoutube.com The use of glacial acetic acid as a solvent can facilitate the reaction, and in some protocols, the reaction is refluxed for several hours. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of N-aryl phthalimides from phthalic anhydride and aniline derivatives:

| Reactants | Solvent | Temperature | Reaction Time | Product |

| Phthalic anhydride, Aniline | Glacial Acetic Acid | 120 °C | 2 hours | 2-Phenylisoindoline-1,3-dione |

| Phthalic anhydride, 3-Fluoroaniline | Glacial Acetic Acid | Reflux | Not specified | This compound |

| Phthalic anhydride, Glycine | Glacial Acetic Acid | 120 °C | 8 hours | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid |

| Phthalic anhydride, 2-(3,4-dimethoxyphenyl)ethylamine | Solvent-free | 150-200 °C | 15-20 minutes | 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione |

Gabriel Protocol Adaptations for N-Substitution

The Gabriel synthesis is a classic method for the preparation of primary amines, which traditionally involves the N-alkylation of potassium phthalimide. quora.commasterorganicchemistry.comorganic-chemistry.org However, adaptations of this protocol can be envisioned for the synthesis of N-aryl isoindoline-1,3-diones, although it is not the most direct route for this specific class of compounds.

The traditional Gabriel synthesis begins with the deprotonation of phthalimide with a base like potassium hydroxide or potassium carbonate to form potassium phthalimide. masterorganicchemistry.comorganic-chemistry.org This phthalimide anion then acts as a nucleophile in a substitution reaction with an alkyl halide. masterorganicchemistry.com The final step involves the cleavage of the resulting N-alkylphthalimide, typically with hydrazine, to release the primary amine. masterorganicchemistry.com

For the synthesis of an N-aryl derivative like this compound, a direct adaptation of the Gabriel synthesis would be challenging due to the difficulty of nucleophilic aromatic substitution on an unactivated aryl halide. However, the principles of using a phthalimide-derived nucleophile can be applied in different contexts.

Novel Synthetic Strategies and Routes

Beyond the classical methods, a range of novel synthetic strategies have been developed to access isoindoline-1,3-dione derivatives with greater complexity and structural diversity. These modern approaches often offer advantages in terms of efficiency, atom economy, and the ability to introduce a variety of functional groups.

Claisen–Schmidt Condensation Reactions for Modified Structures

The Claisen-Schmidt condensation is a variation of the aldol condensation that is particularly useful for synthesizing chalcones and other enone-containing structures. wikipedia.org This reaction can be employed to introduce complex side chains onto a pre-existing isoindoline-1,3-dione core that has been functionalized with a methyl ketone.

For example, a derivative such as 2-(4-acetylphenyl)isoindoline-1,3-dione can undergo a Claisen-Schmidt condensation with various aromatic aldehydes. 2promojournal.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. 2promojournal.com The base deprotonates the α-carbon of the acetyl group, generating an enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a conjugated enone system.

This methodology allows for the synthesis of a wide range of isoindoline-1,3-dione derivatives with extended π-systems, which can be of interest for their optical or biological properties. mdpi.com The reaction of 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde using potassium tert-butoxide as a catalyst in ethanol is a specific example of this strategy. mdpi.com

Alkylation Procedures for Introducing Substituted Moieties

Alkylation reactions provide a versatile means of introducing a wide variety of substituents onto the isoindoline-1,3-dione framework. These reactions can be directed at different positions of the molecule depending on the specific synthetic strategy.

One common approach involves the N-alkylation of phthalimide or its derivatives. The imide proton of phthalimide is acidic and can be removed by a base, such as potassium carbonate, to generate a nucleophilic nitrogen anion. nih.gov This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to introduce a substituent on the nitrogen atom. nih.gov This method is particularly useful for synthesizing N-alkyl- and N-benzyl-isoindoline-1,3-diones.

Another strategy involves the direct alkylation of a carbanion generated from an N-substituted isoindolinone. For instance, chiral N-tert-butylsulfinyl-isoindolinones can be deprotonated at the C3 position using a strong base like lithium diisopropylamide (LDA). The resulting carbanion can then be alkylated with various electrophiles to introduce substituents at this position with a high degree of stereocontrol. acs.org

Multi-Component Reaction (MCR) Approaches to Complex Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and atom-economical, making them attractive for the synthesis of diverse libraries of compounds.

Several MCRs have been developed for the synthesis of complex isoindoline-1,3-dione derivatives. For example, a one-pot, three-component reaction has been reported for the synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net This reaction proceeds with good to excellent yields and offers a straightforward route to structurally complex molecules.

Another example is a solid-phase multicomponent reaction for the synthesis of 3-substituted isoindolinones. nih.gov This approach utilizes a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to generate chiral 3-substituted isoindolinones in a single pot. nih.gov The use of solid-supported reagents allows for modularity and facilitates purification. nih.gov These MCR approaches provide rapid access to complex and diverse isoindoline-1,3-dione derivatives that would be challenging to synthesize using traditional linear methods.

A comprehensive examination of the synthetic methodologies for producing this compound and its analogs reveals a variety of chemical strategies, from traditional condensation reactions to the development of innovative catalytic systems. These methods are continually being refined to improve efficiency, yield, and adherence to the principles of green chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSFDPUISUFTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Techniques and Methodologies for Structural Elucidation

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods provide a wealth of information regarding the molecular structure of 2-(3-Fluorophenyl)isoindoline-1,3-dione by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an isoindoline-1,3-dione derivative is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. For isoindoline-1,3-dione derivatives, the most prominent peaks are associated with the carbonyl (C=O) groups of the imide ring, which typically exhibit strong absorptions in the range of 1779 to 1699 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C-F stretching vibration of the fluorophenyl group would be expected in the fingerprint region, typically around 1219 cm⁻¹. nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Imide C=O Asymmetric Stretch | ~1770 |

| Imide C=O Symmetric Stretch | ~1710 |

| C-N Stretch | 1400 - 1300 |

| C-F Stretch | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of an isoindoline-1,3-dione derivative, the protons of the isoindoline (B1297411) core typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). nih.gov The protons on the fluorophenyl ring would also resonate in this region, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the imide ring appearing at a characteristic downfield shift (around δ 167 ppm). mdpi.com The carbon atoms of the aromatic rings will have distinct signals based on their substitution and proximity to the nitrogen and fluorine atoms. While specific experimental data for this compound is not available in the searched literature, analysis of related compounds confirms the utility of NMR in verifying their structures. mdpi.comacgpubs.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm the molecular formula. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is routinely used to assess the purity of synthesized compounds, as it can separate the target molecule from any impurities or starting materials. nih.govacgpubs.org The identity of the separated components can then be confirmed by their mass spectra.

Correlation of Experimental and Theoretical Spectroscopic Data

In modern structural analysis, a powerful approach involves the correlation of experimentally obtained spectroscopic data with theoretical data generated through computational chemistry methods, such as Density Functional Theory (DFT). nih.gov By calculating the theoretical IR and NMR spectra of a proposed structure, chemists can compare these to the experimental spectra. A strong correlation between the experimental and theoretical data provides a high degree of confidence in the structural assignment. This methodology is particularly useful for complex molecules or for distinguishing between isomers. While no specific studies correlating experimental and theoretical data for this compound were found, this remains a valuable, state-of-the-art approach for its definitive characterization.

Crystallographic Studies for Three-Dimensional Structural Insights

While spectroscopic techniques provide crucial information about connectivity and functional groups, crystallographic studies offer an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular and crystal structure of a compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles.

For this compound, an SC-XRD analysis would definitively confirm the planar nature of the isoindoline-1,3-dione core and the relative orientation of the 3-fluorophenyl substituent. It would also reveal intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice. Although crystallographic data for several other isoindoline-1,3-dione derivatives have been reported, specific data for this compound is not currently available in the Cambridge Structural Database. nih.gov

The table below illustrates the type of information that would be obtained from an SC-XRD analysis, based on data for a related compound, 2-(2-Iodophenyl)isoindoline-1,3-dione. nih.gov

| Parameter | Example Value (for 2-(2-Iodophenyl)isoindoline-1,3-dione) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5318 (5) |

| b (Å) | 8.0597 (2) |

| c (Å) | 15.6134 (7) |

| β (°) | 118.157 (3) |

| Volume (ų) | 1279.42 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. For isoindoline-1,3-dione derivatives, Hirshfeld surface analysis elucidates the contributions of various non-covalent interactions, which are crucial for understanding crystal packing and solid-state properties. nih.goveurjchem.com

The analysis generates a three-dimensional Hirshfeld surface (HS) mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.govnih.gov

Complementing the 3D surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of these interactions. crystalexplorer.net A 2D fingerprint plot is a scatter plot of the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The plot is unique for each crystal structure and reveals the proportion of the surface involved in specific types of contacts. nih.govcrystalexplorer.net

For N-substituted isoindoline-1,3-dione structures, the most significant contributions to crystal packing typically arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov In the case of this compound, additional F···H/H···F and potential C···F or F···F contacts would be expected. The analysis of analogous fluorinated and non-fluorinated isoindoline-1,3-dione derivatives shows that these interactions govern the supramolecular architecture. nih.goveurjchem.com For instance, studies on similar structures reveal that H···H contacts often constitute the largest portion of the surface interactions, while specific interactions like C—H···O hydrogen bonds and π–π stacking also play a significant role. nih.gov

The table below illustrates the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related isoindoline-1,3-dione compounds, providing a model for what would be expected for this compound.

| Contact Type | Typical Contribution (%) to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~50 - 60% | Represents general, non-specific van der Waals forces between hydrogen atoms. nih.gov |

| O···H / H···O | ~15 - 20% | Indicates the presence of hydrogen bonds, typically C—H···O interactions involving the carbonyl oxygens. nih.gov |

| C···H / H···C | ~5 - 10% | Often characteristic of C—H···π interactions between the aromatic rings. nih.gov |

| F···H / H···F | Variable (~5 - 10%) | Specific to fluorinated compounds, indicating C—H···F hydrogen bonds. nih.govnih.gov |

| C···C | Variable (~3 - 7%) | Suggests the presence of π–π stacking interactions between the aromatic rings of the isoindoline core and the phenyl substituent. nih.gov |

Chromatographic Methods for Purity and Identity Verification

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of products in the synthesis of isoindoline-1,3-diones. psu.educhemistryhall.com The synthesis of this compound, typically achieved through the condensation of phthalic anhydride (B1165640) with 3-fluoroaniline, can be effectively monitored using TLC. eurjchem.comresearchgate.net

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate (commonly silica (B1680970) gel 60 F254) alongside the starting materials. mdpi.comnih.gov The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. psu.edu The starting materials, such as phthalic anhydride and 3-fluoroaniline, will have different retention factors (Rf) compared to the more conjugated and typically less polar product, this compound. The consumption of reactants and the appearance of the product spot can be visualized, often under UV light (254 nm), allowing for real-time tracking of the reaction's completion. researchgate.netnih.gov

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly employed. mdpi.comamazonaws.com The optimal solvent system is one that results in Rf values for all components between 0.2 and 0.8. chemistryhall.com Once the reaction is complete, TLC can also provide a preliminary assessment of the crude product's purity by revealing the presence of unreacted starting materials or byproducts as separate spots. psu.edu

| Compound | Example Solvent System | Typical Rf Value | Purpose of Analysis |

|---|---|---|---|

| Phthalic Anhydride | Hexane:Ethyl Acetate (7:3) | ~0.4 - 0.5 | Monitoring reactant consumption. amazonaws.com |

| 3-Fluoroaniline | Hexane:Ethyl Acetate (7:3) | ~0.6 - 0.7 | Monitoring reactant consumption. |

| This compound | Hexane:Ethyl Acetate (7:3) | ~0.3 - 0.4 | Monitoring product formation and assessing final purity. rsc.org |

Column and Flash Chromatography for Purification

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and any side products. Column chromatography, and its more rapid variant, flash chromatography, are the standard methods for purifying isoindoline-1,3-dione derivatives on a preparative scale. researchgate.netnih.govfigshare.com

The principle of column chromatography is similar to TLC, utilizing a solid stationary phase (typically silica gel) packed into a glass column. biotech-asia.org The crude product is loaded onto the top of the column and eluted with a solvent system (mobile phase), which is often determined through optimization using TLC. researchgate.netfigshare.com A common mobile phase for these types of compounds is a gradient or isocratic mixture of petroleum ether and ethyl acetate. rsc.org

As the solvent flows through the column, the components of the crude mixture separate based on their polarity. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the silica gel. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. figshare.com Flash chromatography operates on the same principle but uses pressure (from compressed air or a pump) to accelerate the solvent flow, significantly reducing the purification time. figshare.com

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. For a newly synthesized compound like this compound, this analysis serves as a crucial confirmation of its elemental composition and, by extension, its molecular formula. nih.govnih.gov

The molecular formula for this compound is C₁₄H₈FNO₂. nih.gov From this formula, the theoretical elemental composition can be calculated. A sample of the purified compound is subjected to combustion analysis, where it is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the determination of the experimental mass percentages of C, H, and N. Fluorine content is typically determined by other methods, such as ion chromatography after decomposition.

The experimentally determined percentages are then compared to the theoretical values. For a compound to be considered pure, the experimental values must match the calculated theoretical values to within a narrow margin, typically ±0.4%. nih.gov This close agreement provides strong evidence for the compound's identity and purity.

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C₁₄H₈FNO₂ nih.gov | 69.71% | Must be within ±0.4% of theoretical values for confirmation. nih.gov |

| Hydrogen (H) | 3.34% | ||

| Fluorine (F) | 7.88% | ||

| Nitrogen (N) | 5.81% |

Computational and Theoretical Chemistry Investigations of 2 3 Fluorophenyl Isoindoline 1,3 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the detailed analysis of the electronic structure of molecules like 2-(3-fluorophenyl)isoindoline-1,3-dione.

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry and calculate various electronic properties. acs.org These calculations provide a foundational understanding of the molecule's stability and structure. The isoindoline-1,3-dione moiety possesses a planar aromatic ring and inherent hydrophobicity, which are key features in its interactions. nih.gov DFT methods are also utilized to compute properties such as dipole moment and hyperpolarizability, offering insights into the molecule's behavior in electric fields. acs.org

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For isoindoline-1,3-dione derivatives, the HOMO is typically spread over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. mdpi.com In this compound, the fluorophenyl group and the phthalimide (B116566) ring system would be the primary determinants of the HOMO and LUMO energy levels.

Table 1: Representative Frontier Molecular Orbital Energies for Isoindoline-1,3-dione Derivatives

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

Note: The values in this table are representative for the class of isoindoline-1,3-dione compounds and may vary for the specific molecule this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.netresearchgate.net For this compound, the carbonyl oxygen atoms of the isoindoline-1,3-dione ring are expected to be the most electron-rich sites, appearing as red or orange, making them susceptible to electrophilic attack. researchgate.net Conversely, the regions around the hydrogen atoms and the fluorophenyl ring would exhibit a more positive potential, indicating sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and antibonding interactions within a molecule, including charge delocalization and hyperconjugative interactions. acs.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the intramolecular charge transfer (ICT) and the stability it imparts to the molecule. mdpi.com For this compound, NBO analysis can elucidate the electron delocalization between the phenyl ring, the isoindoline (B1297411) core, and the fluorine substituent, providing insights into the electronic communication between these different parts of the molecule. The stabilization energies derived from these interactions are a measure of the strength of the intramolecular electronic effects. mdpi.com

Non-Linear Optical (NLO) Property Investigations

Table 2: Calculated NLO Properties for a Representative Isoindoline-1,3-dione Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | ~3-5 Debye |

Note: These values are illustrative and based on general findings for related compounds.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. mdpi.com This method is based on the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to identify and classify different types of non-covalent interactions. For this compound, RDG analysis can reveal intramolecular interactions, for instance, between the fluorine atom and nearby hydrogen atoms, which can influence the molecule's conformation and stability.

Molecular Dynamics (MD) Simulations and Conformational Studies

Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of a ligand within a biological system over time. These simulations model the motion of every atom in the system, providing a dynamic view of the protein-ligand complex and revealing details about conformational changes and stability.

Following MD simulations, various analytical methods are employed to extract detailed energetic and conformational data.

Molecular Mechanics Generalized Born Surface Area (MMGBSA): This method is used to estimate the free energy of binding for a ligand to a protein. nih.govnih.gov It calculates the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. In studies of isoindoline-1,3-dione derivatives targeting cholinesterases, MMGBSA calculations yielded negative binding free energies (ΔGbind), indicating that the formation of the protein-ligand complexes is a spontaneous and favorable process. nih.gov The binding free energy can be further broken down into contributions from different energy components, such as van der Waals energy, electrostatic energy, and solvation energy, which helps to identify the primary driving forces for binding. nih.gov

Interactive Table: Binding Free Energy of Isoindoline-1,3-dione Derivatives with Acetylcholinesterase (AChE) Data derived from a study on related isoindoline-1,3-dione derivatives. nih.gov

Dynamic Cross-Correlation Matrix (DCCM): DCCM analysis is performed on the MD trajectory to investigate the correlated motions between different residues of the protein. This can reveal how ligand binding affects the protein's internal dynamics, highlighting regions that move together or in opposition.

Principal Component Analysis (PCA): PCA is a statistical technique used to identify the dominant, large-scale collective motions of the protein during the simulation. acs.orgnih.gov By analyzing the principal components of motion, researchers can understand the conformational landscape that the protein explores when bound to the ligand. researchgate.netacs.org In studies of isoindoline-1,3-dione complexes, PCA has revealed uniform distributions of conformations, suggesting stable binding. acs.orgnih.gov

Molecular Docking and Ligand-Target Interaction Profiling (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. It is instrumental in predicting binding modes and identifying key interactions that stabilize the complex.

Docking studies on various isoindoline-1,3-dione derivatives have been performed against a range of biological targets, including enzymes implicated in cancer, Alzheimer's disease, and mycobacterial infections. nih.govnih.govsemanticscholar.orgnih.govnih.gov For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes. nih.govnih.gov These studies show that the isoindoline-1,3-dione scaffold can fit within the binding gorges of these enzymes. nih.gov The specific orientation is dictated by the nature of the substituent on the nitrogen atom; in some cases, the isoindoline-1,3-dione core enters deep into the active site gorge, while in others, it is oriented differently. nih.gov The fluorine atom on the phenyl ring can modulate physicochemical properties and influence binding affinity and selectivity through specific interactions. nih.gov

A critical outcome of molecular docking and MD simulations is the identification of specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the ligand's affinity and selectivity for its target. researchgate.netchemrxiv.org

Hydrogen Bonding: The two carbonyl oxygens of the isoindoline-1,3-dione ring are frequently identified as hydrogen bond acceptors. researchgate.net For instance, in one docking study, these oxygens formed a crucial hydrogen bond with a Tyr158 residue in the target's active site. researchgate.net In another study targeting COX-1, an oxygen atom from a carbonyl group was predicted to form a hydrogen bond with Ser530. nih.gov

Hydrophobic and π-Interactions: The planar, aromatic isoindoline-1,3-dione ring system is well-suited for hydrophobic and π-stacking interactions. nih.gov Docking studies have shown interactions with aromatic residues like Tryptophan (Trp387) and hydrophobic residues such as Leucine (Leu352, Leu531), Valine (Val116), and Methionine (Met113). researchgate.netnih.gov The N-linked fluorophenyl group can also participate in these interactions, further anchoring the ligand in the binding pocket.

Interactive Table: Key Interacting Residues for Isoindoline-1,3-Dione Analogs with Biological Targets Data derived from studies on related isoindoline-1,3-dione derivatives. researchgate.netnih.gov

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new, potentially more potent molecules. chemrxiv.org

The isoindoline-1,3-dione (also known as phthalimide) ring system is considered a vital pharmacophore for various biological activities. nih.govnih.gov Its key features include:

A Hydrophobic Scaffold: The planar aromatic ring provides a rigid core that can engage in hydrophobic and π-stacking interactions within a protein's binding site. nih.gov

Hydrogen Bond Acceptors: The two carbonyl oxygens serve as key hydrogen bond acceptors, a common feature in ligand-receptor interactions. researchgate.net

A Site for Substitution: The imide nitrogen allows for the straightforward introduction of various substituents. The rational design of these substituents is crucial for modulating the compound's activity, selectivity, and pharmacokinetic properties. For example, adding an N-benzyl pyridinium (B92312) moiety was a strategy to inhibit cholinesterases by targeting both the catalytic and peripheral active sites of the enzyme. nih.gov

Pharmacophore models derived from isoindoline-1,3-dione inhibitors often include a combination of hydrophobic centers, hydrogen bond acceptors, and sometimes hydrogen bond donors or ionizable features, depending on the specific substituent attached to the core scaffold. tandfonline.com These models are fundamental to the rational design of new derivatives with improved potency and selectivity. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-Fluorophenyl)isoindoline-1,3-dione |

| Thalidomide (B1683933) |

| Indomethacin |

| Celecoxib |

| Meloxicam |

| Wortmannin |

| Donepezil |

| Rivastigmine |

| Pomalidomide |

| Apremilast |

| Phosmet |

| Lenalidomide (B1683929) |

| Indoprofen |

| Chlorthalidone |

| Midostaurin |

| Mazindol |

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the class of isoindoline-1,3-dione derivatives, these studies often involve molecular docking and quantitative structure-activity relationship (QSAR) models to elucidate key structural features required for interaction with biological targets.

The core structure of this compound consists of a phthalimide group attached to a 3-fluorophenyl moiety. SAR studies on related N-substituted isoindoline-1,3-dione derivatives reveal critical insights applicable to this specific compound. The isoindoline-1,3-dione ring itself is recognized as a significant pharmacophore that can interact with various biological targets. For instance, it is known to interact with the peripheral anionic site of acetylcholinesterase (AChE).

Investigations into a series of N-benzyl pyridinium isoindoline-1,3-dione hybrids as AChE inhibitors have shown that substitutions on the phenyl ring significantly impact inhibitory activity. Notably, compounds with a fluorine substituent, particularly at the para-position, exhibited the highest inhibitory potency. While the subject compound has a fluorine at the meta-position, this finding highlights the importance of halogen substitution. The similarity in size between fluorine and hydrogen atoms suggests that the electronic effects of the substituent, rather than steric bulk, are crucial for activity. The electron-withdrawing nature of the fluorine atom on the phenyl ring can modulate the electronic distribution of the entire molecule, influencing its binding affinity with target proteins.

Molecular docking studies on various isoindoline-1,3-dione derivatives have identified key interactions. The two carbonyl oxygens of the isoindoline-1,3-dione ring frequently act as hydrogen-bond acceptors, forming crucial bonds with amino acid residues like Tyrosine in target protein active sites. The N-phenyl ring is often involved in hydrophobic and π-π stacking interactions with residues such as Phenylalanine. The substitution pattern on this phenyl ring dictates the nature and strength of these hydrophobic interactions.

A generalized SAR summary for N-phenyl isoindoline-1,3-dione derivatives based on computational studies is presented below:

| Structural Region | Modification | Impact on Activity | Probable Interaction |

| Isoindoline-1,3-dione Core | Core Structure | Essential for activity, acts as a key pharmacophore. | Hydrogen bonding via carbonyl oxygens. |

| N-Phenyl Ring | Aromatic System | Crucial for establishing binding affinity. | Hydrophobic and π-π stacking interactions. |

| Substituents on Phenyl Ring | Type and Position | Modulates activity through electronic and steric effects. | Electron-withdrawing groups (e.g., Fluoro) can enhance potency. |

In Silico Evaluation of Drug-like Properties and Molecular Parameters (e.g., Lipinski's Rule, SwissADME)

In silico tools play a crucial role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a drug. Platforms like SwissADME are widely used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness from a molecule's structure.

The drug-likeness of a compound is often initially assessed using Lipinski's "Rule of Five," which establishes ranges for physicochemical properties that are common among orally active drugs. These parameters include molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

An in silico analysis of this compound provides key molecular and drug-like properties, which are summarized in the tables below.

Physicochemical Properties of this compound

This table outlines the fundamental physicochemical characteristics of the compound.

| Property | Value | Significance |

| Molecular Formula | C₁₄H₈FNO₂ | Defines the elemental composition. |

| Molecular Weight | 241.22 g/mol | Influences absorption and distribution; within the ideal range for drug-likeness (<500 g/mol ). |

| Topological Polar Surface Area (TPSA) | 40.7 Ų | Predicts cell permeability. Values between 20 and 130 Ų are favorable for oral bioavailability. |

| Number of Rotatable Bonds | 1 | Indicates molecular flexibility. Fewer than 10 is generally preferred for good oral bioavailability. |

Lipinski's Rule of Five Analysis

This analysis determines if the compound has properties consistent with orally available drugs. A compound is likely to be orally bioavailable if it violates no more than one of these rules.

| Lipinski's Rule Parameter | Value | Rule | Compliance |

| Molecular Weight (MW) | 241.22 | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 2.45 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Pass |

The compound this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability.

Predicted ADME Properties

Further in silico predictions provide a more detailed view of the compound's pharmacokinetic profile.

| ADME Parameter | Prediction | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound may be able to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by this efflux transporter. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Predicts potential for drug-drug interactions as it may inhibit key metabolic enzymes. |

| Water Solubility (LogS) | -3.01 | Classified as moderately soluble. |

Tools like SwissADME also generate a "Bioavailability Radar," which provides a rapid visual assessment of drug-likeness. For a molecule to be considered drug-like, its plot should fall within the pink area, which represents optimal ranges for six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. Given the calculated parameters, this compound is expected to have a favorable bioavailability radar plot, indicating good drug-like characteristics.

Exploration of Research Applications Beyond Biological Systems

Role as Chemical Building Blocks and Synthetic Intermediates

The structural features of 2-(3-Fluorophenyl)isoindoline-1,3-dione make it a versatile building block in organic synthesis. The phthalimide (B116566) group serves as a masked primary amine, while the fluorinated aromatic ring offers sites for further functionalization.

N-Arylphthalimides, such as this compound, are widely recognized as stable precursors to primary aromatic amines. researchgate.net The phthalimide group acts as a protective moiety for the amine functionality, which can be challenging to handle directly in multi-step syntheses due to its reactivity and potential for side reactions. researchgate.net A significant advantage of using the phthalimide group is its stability under various reaction conditions, allowing for chemical modifications on other parts of the molecule. researchgate.net

A novel and highly chemoselective method for the cleavage of N-arylphthalimides has been developed using ammonium (B1175870) carbonate, which allows for the release of the aromatic primary amine under mild conditions. researchgate.net This method is particularly valuable as it is selective for N-arylphthalimides over N-alkylphthalimides and is compatible with a wide range of other functional groups. researchgate.net The process involves the ring-opening of the phthalimide to form a primary amide intermediate, which then undergoes an intramolecular nucleophilic attack to release the free amine and regenerate phthalic anhydride (B1165640) (in a modified form), which can potentially be recycled. researchgate.net

Furthermore, the general class of 2-arylisoindoline-1,3-diones serves as substrates in advanced catalytic reactions to create stereochemically complex molecules. For instance, a palladium-catalyzed asymmetric carbonylation of aryl iodides with amides has been developed for the enantioselective synthesis of C-N axially chiral 2-arylisoindoline-1,3-diones. mdpi.com This reaction demonstrates high yields and excellent enantioselectivity, providing a pathway to chiral amides that have potential applications in medicinal chemistry and materials science. mdpi.comrsc.org By carefully selecting the position of substituents on the starting materials, it is possible to synthesize specific enantiomers of these axially chiral products. mdpi.comrsc.org

The photochemical reactivity of N-arylphthalimides also opens avenues for the synthesis of complex fused heterocyclic systems. For example, irradiation of N-arylphthalimides can lead to intramolecular hydrogen abstraction and cyclization, forming fused indoline (B122111) structures. nih.gov This type of reaction highlights the potential of the isoindoline-1,3-dione core to participate in complex bond-forming cascades initiated by light.

The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry and is frequently used in the construction of combinatorial libraries for drug discovery. capchem.combrieflands.com Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for interacting with biological targets. The synthesis of N-substituted phthalimides is often straightforward, typically involving the condensation of phthalic anhydride with a primary amine, making it amenable to the high-throughput synthesis required for generating large libraries of compounds.

Multicomponent reactions (MCRs), which are highly efficient in creating molecular diversity, have been employed with isoindoline-1,3-dione derivatives. For example, a one-pot, three-component reaction between 2-(2-oxopropyl)isoindoline-1,3-dione, an alkyl isocyanide, and an aromatic carboxylic acid has been reported to proceed in water without a catalyst. Such isocyanide-based MCRs are valuable tools in combinatorial chemistry for rapidly generating libraries of complex molecules from simple starting materials. The development of such synthetic methodologies facilitates the exploration of the chemical space around the isoindoline-1,3-dione core for various applications.

Contributions to Materials Science Research

The incorporation of the this compound structure, or similar fluorinated phthalimide units, into larger molecular architectures is a strategy to develop advanced materials with tailored properties.

While direct studies on this compound for optoelectronic applications are not extensively documented, the broader class of isoindoline (B1297411) derivatives has been investigated for its potential in this field. For instance, a complex isoindole derivative, 3-[3-(4-chlorophenyl)-2-(4-fluorophenyl)-2H-isoindol-1-yl]-1-phenylpyrrolidine-2,5-dione, has been studied as a candidate for solar cell applications. The structural, morphological, and optical properties of this compound were analyzed, and theoretical calculations were performed to understand its electronic behavior, which is crucial for applications in perovskite solar cells. The isoindole core, with its delocalized π-electron system, is a key feature that makes these compounds interesting for NLO (non-linear optical) materials.

The introduction of fluorine atoms into polymer backbones can significantly enhance their properties, such as thermal stability, chemical resistance, solubility, and dielectric performance. researchgate.netmdpi.com Fluorinated polyimides, in particular, are a class of high-performance polymers used in advanced applications like flexible displays and semiconductor packaging. These polymers are typically synthesized through the polycondensation of fluorinated diamines and fluorinated dianhydrides.

The structural unit of a fluorinated N-arylphthalimide, as seen in this compound, is analogous to the repeating units in such high-performance polymers. The incorporation of trifluoromethyl (-CF3) groups is a common strategy to increase the free volume within the polymer matrix, which leads to improved solubility and a lower dielectric constant without compromising thermal stability. researchgate.net The strong C-F bond also imparts enhanced thermal and radiation resistance. mdpi.com Fluorinated polyimides often exhibit high optical transparency and hydrophobicity, making them suitable for optical and gas separation applications. For example, a series of fluorinated polyimides synthesized from 2,2-bis(trifluoromethyl)-4,4-diaminobiphenyl (TFMB) and 4,4′-(hexafluoroisopropene)diphthalic anhydride (6FDA) showed excellent thermal stability, mechanical properties, and low dielectric constants, which are beneficial for applications in acidic corrosion protection.

Table 1: Properties of Fluorinated Polyimides

| Polymer System | Key Monomers | Noteworthy Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Fluorinated Poly(ether imide)s | 1,4-bis-[{2' -trifluromethyl 4' -(4''-aminophenyl)phenoxy}] benzene (B151609) (HQA) and various aromatic dianhydrides | High glass-transition temperature (up to 280 °C) and thermal stability (up to 558 °C) | High-performance engineering plastics | researchgate.net |

| BASA-based Polyimides | 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) and commercial dianhydrides (e.g., 6FDA) | Good solubility, high thermal stability (Tg up to 296 °C), optical transparency, and promising gas permeability | Optical materials and gas separation membranes | |

| FPI Series | 2,2-bis(trifluoromethyl)-4,4-diaminobiphenyl (TFMB), 4,4′-(hexafluoroisopropene) diphthalic anhydride (6FDA), 4,4'-diaminodiphenyl ether (ODA) | Improved dielectric properties, mechanical strength, and hydrophobicity with increasing TFMB content | Acidic corrosion protection for sensitive materials |

Catalytic and Mechanistic Research Applications

The study of N-arylphthalimides also contributes to a deeper understanding of chemical reaction mechanisms and catalysis. While this compound itself is not primarily used as a catalyst, its reactions are subjects of mechanistic investigations. The synthesis of N-aryl phthalimides, for example, is traditionally carried out by the condensation of phthalic anhydride and an aniline (B41778) derivative, often under harsh conditions. However, recent advancements include the use of N-heterocyclic carbene (NHC) catalysis for the atroposelective synthesis of N-aryl phthalimides under mild conditions. Mechanistic studies of this reaction suggest that the NHC catalyst activates an in-situ generated isoimide (B1223178) intermediate, leading to the formation of an acylazolium species that then undergoes atroposelective amidation.

Furthermore, the photochemical behavior of N-arylphthalimides has been a subject of mechanistic studies. The photolysis of certain N-arylphthalimides can lead to the formation of anhydride groups, indicating a photooxidative decomposition of the arylimide linkage. The efficiency of this photolytic process and the formation of triplet states are influenced by substituents on the aryl ring and the polarity of the solvent. An increase in the charge-transfer character of the excited state generally leads to a decrease in the quantum yields for both photolysis and intersystem crossing. These studies are crucial for understanding the stability of materials that incorporate such moieties and for designing new photochemical reactions.

Future Directions and Emerging Research Avenues for 2 3 Fluorophenyl Isoindoline 1,3 Dione Research

Design and Synthesis of Novel Derivatives with Enhanced Research Utility

The core structure of 2-(3-Fluorophenyl)isoindoline-1,3-dione is ripe for chemical modification to generate novel derivatives with tailored properties for specific research applications. Future synthetic efforts should focus on systematic modifications of both the phthalimide (B116566) and the fluorophenyl moieties.

One promising direction is the introduction of various functional groups onto the phenyl ring. For instance, the synthesis of derivatives with additional electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets. A recent study detailed the synthesis of (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, demonstrating the feasibility of incorporating complex side chains. nih.gov Such modifications can be achieved through established synthetic methodologies, including nucleophilic aromatic substitution or cross-coupling reactions.

Furthermore, derivatization of the phthalimide core itself presents another avenue for exploration. The synthesis of analogs with substituted phthalic anhydride (B1165640) precursors could alter the steric and electronic profile of the isoindoline-1,3-dione system. For example, the introduction of amino or nitro groups on the phthalimide ring has been shown to influence the biological activity of related compounds.

A systematic library of derivatives could be synthesized to explore a wide chemical space. The following table outlines potential synthetic modifications and their rationale:

| Modification Site | Proposed Substituents | Rationale for Enhanced Research Utility |

| Phenyl Ring | -NO₂, -CN, -CF₃ | Modulate electronic properties for improved target binding. |

| -OH, -NH₂, -OCH₃ | Introduce hydrogen bonding capabilities and alter solubility. | |

| Alkyl chains, Heterocycles | Explore steric effects and introduce new interaction points. | |

| Phthalimide Core | Electron-donating groups | Alter the electron density of the dione (B5365651) system. |

| Electron-withdrawing groups | Enhance reactivity or modify binding interactions. | |

| Fused ring systems | Increase structural rigidity and explore novel pharmacophores. |

These synthetic endeavors will provide a diverse set of molecular tools to probe biological systems and to serve as starting points for the development of compounds with specific functionalities.

Integration of Advanced Biophysical Techniques for Molecular Interaction Analysis

To fully understand the potential of this compound and its derivatives, it is crucial to employ advanced biophysical techniques to characterize their interactions with biological macromolecules. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). nih.govnih.govyoutube.comresearchgate.net The application of ITC would allow for the precise determination of the binding affinity of this compound and its analogs to their protein targets. This information is critical for understanding the driving forces behind molecular recognition. nih.govnih.gov

Surface Plasmon Resonance (SPR) is another valuable technique for studying molecular interactions in real-time. researchgate.netnih.govnih.govyoutube.com SPR can determine the association (kₐ) and dissociation (kₑ) rate constants of a binding event, providing insights into the kinetics of the interaction. This is particularly important for understanding the residence time of a compound on its target, a key parameter for in vivo efficacy. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation of newly synthesized derivatives. mdpi.comresearchgate.netacgpubs.orgscispace.comnih.govsemanticscholar.org Furthermore, advanced NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can be used to identify the binding epitope of the compound on its target protein and to characterize the conformational changes that occur upon binding.

The integration of these techniques will provide a comprehensive understanding of the molecular interactions of this compound, guiding the rational design of more potent and selective derivatives.

Exploration of Structure-Property Relationships for Specific Research Applications

A systematic investigation into the structure-property relationships (SPRs) of this compound and its derivatives is essential for optimizing their utility in specific research applications. This involves correlating changes in chemical structure with alterations in physicochemical properties and biological activity.

The position and nature of substituents on the phenyl ring are expected to have a significant impact on the compound's properties. For instance, the fluorine atom at the 3-position influences the molecule's lipophilicity and metabolic stability. Studies on related isoindoline-1,3-dione derivatives have shown that the introduction of different substituents can significantly alter their biological activities, such as their potential as non-steroidal analgesics. mdpi.com Research on other halogenated 2-phenylisoindoline-1,3-diones has also highlighted the importance of the substitution pattern for biological efficacy. researchgate.net

The following table summarizes key structural features and their potential influence on properties relevant to research applications:

| Structural Feature | Potential Influence on Properties | Research Application Relevance |

| Fluorine Substitution | Modulates lipophilicity, metabolic stability, and binding interactions. | Drug discovery, chemical biology probes. |

| Other Phenyl Substituents | Alters electronic properties, solubility, and target selectivity. | Development of selective inhibitors or probes. |

| Phthalimide Modifications | Affects planarity, solubility, and potential for hydrogen bonding. | Optimization of pharmacokinetic properties. |

| Linker Moiety (in derivatives) | Influences flexibility, distance to target, and overall topology. | Design of bifunctional molecules or targeted probes. |

By systematically synthesizing and evaluating a library of derivatives, researchers can build a comprehensive SPR model. This model will be invaluable for predicting the properties of new compounds and for guiding the design of molecules with optimized characteristics for applications ranging from fluorescent probes to potential therapeutic agents.

Advanced Computational Methodologies for Predictive Modeling and Discovery

The integration of advanced computational methodologies will be instrumental in accelerating the research and development of this compound-based compounds. In silico approaches can provide valuable insights into the potential biological targets, binding modes, and structure-activity relationships of these molecules, thereby guiding experimental efforts.

Molecular docking studies can be employed to predict the binding orientation of this compound and its derivatives within the active site of various proteins. Such studies have been successfully applied to other isoindoline-1,3-dione derivatives to identify potential inhibitors of enzymes like acetylcholinesterase. nih.govnih.gov These simulations can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical structure of the compounds with their biological activity. By analyzing a dataset of synthesized derivatives and their measured activities, QSAR models can predict the activity of new, unsynthesized compounds, thus streamlining the optimization process. In silico prediction of biological activity has been demonstrated for other isoindoline-1,3-dione derivatives. mdpi.com

Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the compound-target complex over time. MD simulations can reveal key interactions, conformational changes, and the stability of the binding, offering a more realistic picture of the molecular recognition process.

The following table outlines the application of various computational methods in the study of this compound:

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Prediction of binding mode and affinity to potential targets. | Identification of key interactions and prioritization of compounds. |

| QSAR Modeling | Development of predictive models for biological activity. | Guidance for the design of more potent derivatives. |

| Molecular Dynamics | Simulation of the dynamic behavior of the compound-target complex. | Understanding of binding stability and conformational changes. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Design of novel scaffolds with similar activity profiles. |

By leveraging these computational tools, researchers can make more informed decisions, reduce the number of required experiments, and ultimately accelerate the discovery of novel research probes and lead compounds based on the this compound scaffold.

Multi-disciplinary Collaborative Research Initiatives

To fully realize the potential of this compound, fostering multi-disciplinary collaborative research initiatives is paramount. The complexity of modern chemical biology and drug discovery necessitates the integration of expertise from various scientific fields.

Academic-industrial collaborations can bridge the gap between fundamental research and translational applications. researchgate.netnih.govresearchgate.net Academic labs can focus on the synthesis of novel derivatives and the elucidation of their fundamental biological mechanisms, while industrial partners can provide resources for high-throughput screening, lead optimization, and preclinical development. Such partnerships can accelerate the development of new chemical probes and potential therapeutic agents. researchgate.netnih.govresearchgate.net

Collaborations between synthetic chemists, biochemists, and computational scientists will be crucial for a comprehensive investigation of this compound. Synthetic chemists can design and create novel derivatives, biochemists can perform detailed biological and biophysical characterization, and computational scientists can provide predictive models and in-silico analysis to guide the research.

International collaborations can also play a significant role by bringing together diverse perspectives, expertise, and resources. Sharing data and research findings through collaborative networks can prevent duplication of effort and foster innovation.

The following table illustrates potential collaborative frameworks:

| Collaborative Framework | Key Participants | Objectives |

| Academic-Industrial Partnership | University research groups, Pharmaceutical companies | Translate basic research findings into tangible applications. |

| Interdisciplinary Research Team | Synthetic chemists, Biochemists, Computational biologists | Integrate diverse expertise for a holistic research approach. |

| Open Science Initiatives | Multiple research institutions, Funding agencies | Promote data sharing and accelerate scientific progress. |

| International Research Consortia | Researchers from different countries | Leverage global expertise and resources for complex projects. |

By actively pursuing these collaborative models, the research community can create a synergistic environment that will undoubtedly expedite the exploration and application of this compound and its derivatives.

Q & A

Q. What are the optimized synthetic routes for 2-(3-Fluorophenyl)isoindoline-1,3-dione, and how is its purity validated?

The compound is synthesized via nucleophilic substitution or coupling reactions, starting from phthalic anhydride derivatives and 3-fluoroaniline precursors. A reported method achieves a 77% yield using hexane/EtOAc solvent systems, producing a white solid (m.p. 113–115°C). Structural validation employs NMR (δ = 7.98–7.14 ppm, aromatic and fluorophenyl protons) and melting point analysis. Purity is confirmed via TLC () and column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Aromatic protons appear at δ 7.98–7.14 ppm, with coupling constants () indicating fluorophenyl substitution patterns .

- Melting Point : 113–115°C, consistent with crystalline purity .

- IR Spectroscopy : Peaks at ~1700–1750 cm confirm the presence of the isoindoline-1,3-dione carbonyl groups (not explicitly reported but inferred from analogous phthalimide derivatives) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability is evaluated via accelerated degradation studies:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 191.1°C (flash point) to assess decomposition .

- Hydrolytic Stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring of degradation products.

- Photostability : Exposure to UV-Vis light (e.g., ICH Q1B guidelines) with periodic sampling for NMR or LC-MS analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., methoxy, halogens) at the 4-position of the fluorophenyl ring to modulate electronic effects .

- Biological Assays : Test derivatives in target-specific assays (e.g., acetylcholinesterase inhibition for anti-Alzheimer potential or tyrosinase inhibition ).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like 15-lipoxygenase-1 or tyrosinase .

Q. What strategies resolve contradictions in reported biological activities of phthalimide derivatives?

- Dose-Response Analysis : Establish IC values across multiple cell lines (e.g., MDAMB-231 vs. SKHep-1 ) to identify cell-type specificity.

- Mechanistic Studies : Use enzyme inhibition kinetics (e.g., competitive vs. non-competitive inhibition ) to clarify mode of action.

- Meta-Analysis : Compare structural features (e.g., fluorophenyl vs. chlorophenyl substitution ) to isolate critical pharmacophores.

Q. How can stereochemical outcomes be controlled in the synthesis of this compound derivatives?

- Chiral Catalysts : Use organocatalysts or transition-metal complexes (e.g., Ru-phosphine complexes) in asymmetric syntheses .

- Epoxide Intermediates : Leverage 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione to introduce stereocenters via ring-opening reactions (e.g., with amines ).

- Diastereomeric Resolution : Employ chiral HPLC or crystallization to separate enantiomers .

Q. What advanced analytical methods validate the formation of this compound in complex reaction mixtures?

- LC-HRMS : Quantify yield and detect impurities with <1 ppm mass accuracy .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., as done for 2-(2-fluoro-4-hydroxybenzyl) analogs ).

Methodological Considerations

Q. How to design a kinetic study for enzyme inhibition using this compound derivatives?

- Enzyme Kinetics : Measure initial reaction rates at varying substrate/inhibitor concentrations (Lineweaver-Burk plots ).

- Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding.

- IC Determination : Use nonlinear regression (e.g., GraphPad Prism) to calculate potency .

Q. What in vivo models are appropriate for evaluating the neuroprotective effects of this compound?

- Rodent Seizure Models : Test antiseizure activity in pentylenetetrazole (PTZ)-induced seizures (e.g., as in isoindoline-1,3-dione derivatives ).

- Cognitive Impairment Models : Use scopolamine-induced amnesia in mice to assess anti-Alzheimer potential .

- Toxicokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS .

Data Interpretation Challenges

Q. How to address discrepancies in reported LogP values for phthalimide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products